Methyl 4-(((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate
Description
Methyl 4-(((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a carbamoyl group and two thiophene rings. One thiophene is substituted with a thiophene-2-carbonyl moiety, creating a conjugated system that enhances electronic delocalization. The methyl ester group may serve as a hydrolyzable prodrug motif, while the carbamoyl linkage provides hydrogen-bonding capability for molecular interactions.
Properties
IUPAC Name |
methyl 4-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c1-24-19(23)13-6-4-12(5-7-13)18(22)20-11-14-8-9-16(26-14)17(21)15-3-2-10-25-15/h2-10H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHAZFIGVJVOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiophene Core: The thiophene rings are synthesized through a condensation reaction involving sulfur and a carbonyl compound, such as the Gewald reaction.
Coupling Reactions: The thiophene cores are then coupled using a Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boron reagents.
Carbamoylation: The thiophene derivative is then reacted with a carbamoyl chloride to introduce the carbamoyl group.
Esterification: Finally, the benzoate ester is formed through an esterification reaction with methanol.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used under mild conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 4-(((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound’s thiophene rings make it a candidate for organic semiconductors and conductive polymers.
Biological Studies: Its structural features allow it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which Methyl 4-(((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound may inhibit or activate signaling pathways, leading to changes in cellular processes such as inflammation or cell proliferation.
Comparison with Similar Compounds
Benzimidazole-Benzoate Derivatives
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate () shares the benzoate ester group but replaces the thiophene-carbamoyl moiety with a benzimidazole ring.
Thiadiazole Derivatives
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () contains a 1,3,4-thiadiazole core. While thiadiazoles are known for antimicrobial activity, the target compound’s thiophene rings provide distinct electronic properties (lower electronegativity than thiadiazoles), which may alter solubility and metabolic stability .
Sulfonylurea Herbicides
Metsulfuron-methyl () features a sulfonylurea bridge and benzoate ester. Unlike the carbamoyl group in the target compound, sulfonylureas exhibit herbicidal activity via acetolactate synthase inhibition.
HDAC Inhibition Potential
Compounds like 2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetic acid () are HDAC inhibitors with IC₅₀ values in the nanomolar range. The target compound’s thiophene-carbonyl group could mimic the zinc-binding motifs in HDAC active sites, but its methyl ester may reduce cellular uptake compared to carboxylic acid derivatives .
Antimicrobial and Anticancer Activity
Thiadiazoles () and benzimidazoles () exhibit broad antimicrobial activity. The target compound’s dual thiophene system may enhance π-stacking interactions with microbial enzymes, though empirical data are needed to confirm this hypothesis .
Pharmacokinetic Properties
The methyl ester in the target compound may improve membrane permeability compared to carboxylic acid derivatives (e.g., HDAC ligand 26), but rapid hydrolysis could limit bioavailability .
Functional Group Impact
- Carbamoyl vs.
- Thiophene vs. Thiazole : Thiazolylmethylcarbamates () have higher electronegativity, favoring interactions with cationic residues, while thiophenes may engage in hydrophobic interactions .
Q & A
Basic: What safety precautions are essential when handling this compound?
Answer:
The compound is classified under EU-GHS/CLP regulations as acutely toxic via inhalation, dermal, and oral routes (Category 4). Key precautions include:
- Use NIOSH-approved fume hoods or well-ventilated areas to minimize inhalation risks .
- Wear protective gloves, eye protection, and lab coats to avoid skin/eye contact .
- Store in tightly sealed containers in cool, dry areas away from heat or sunlight .
- In case of accidental release, avoid discharge into waterways and use absorbent materials for containment .
Basic: How is this compound synthesized, and what are critical reaction conditions?
Answer:
While specific protocols for this compound are not fully detailed, analogous thiophene-carbamoyl derivatives are synthesized via multi-step reactions :
Coupling reactions between activated benzoate esters and thiophene-based amines under reflux conditions (e.g., using DCC/DMAP as coupling agents) .
Thiophene functionalization via Friedel-Crafts acylation to introduce carbonyl groups .
Purification using column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .
Critical factors include temperature control (60–80°C for acylation) and anhydrous solvents to prevent side reactions .
Basic: What analytical techniques confirm the compound’s structural integrity?
Answer:
- NMR Spectroscopy : H and C NMR (in deuterated DMSO or CDCl) to verify aromatic protons, carbamoyl linkages, and ester groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H] peak) .
- Elemental Analysis : Validate C, H, N, S content against theoretical values .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies in biological activity (e.g., varying IC values) may arise from:
- Purity differences : Use HPLC (≥95% purity) and rigorously characterize batches .
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) across studies .
- Structural analogs : Compare activity with structurally similar compounds (e.g., thiazole or benzofuran derivatives) to identify functional group contributions .
For example, substitution of the thiophene ring with a benzothiophene moiety (as in ) can alter binding affinities .
Advanced: What strategies optimize yield in multi-step syntheses?
Answer:
- Stepwise monitoring : Use TLC or in-situ FTIR to track intermediate formation and minimize side products .
- Catalyst selection : Employ Pd-based catalysts for coupling reactions to enhance efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility during carbamoyl bond formation .
- Temperature gradients : Gradual heating (e.g., 40°C → 80°C) during acylation reduces decomposition .
Advanced: How can the compound’s potential in medicinal chemistry be systematically evaluated?
Answer:
- In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC values .
- Target identification : Perform molecular docking studies with proteins like EGFR or COX-2 to predict binding modes .
- SAR studies : Modify substituents (e.g., replacing thiophene with furan) and compare activity profiles .
- Metabolic stability : Assess hepatic microsome stability to gauge pharmacokinetic viability .
Basic: What are the environmental hazards associated with this compound?
Answer:
- Toxicity : Avoid environmental release due to acute aquatic toxicity (EU-GHS Category 4) .
- Disposal : Incinerate in approved facilities with scrubbing systems to neutralize sulfur-containing fumes .
Advanced: How can crystallography data resolve ambiguities in molecular conformation?
Answer:
- Single-crystal X-ray diffraction : Determine bond lengths/angles to validate stereochemistry .
- Compare with analogs : Overlay structures with similar compounds (e.g., cyclohexylthiazole derivatives) to identify conformational outliers .
- DFT calculations : Optimize geometry using Gaussian software and compare with experimental data .
Basic: What are key storage conditions to ensure compound stability?
Answer:
- Store at 2–8°C in amber glass vials to prevent photodegradation .
- Maintain argon/vacuum environments to avoid hydrolysis of the carbamoyl group .
Advanced: What mechanistic studies are needed to elucidate its biological mode of action?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
